Vitexin-4''-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

8-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2 |

InChI Key |

NDSUKTASTPEKBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Vitexin-4''-O-glucoside: A Comprehensive Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, biological activities, and pharmacokinetic profile, supported by experimental data and detailed methodologies.

Chemical Identity and Properties

This compound, a C-glycosyl flavonoid, is characterized by the presence of a glucose moiety attached to the vitexin (B1683572) backbone. Its chemical structure and key properties are summarized below.

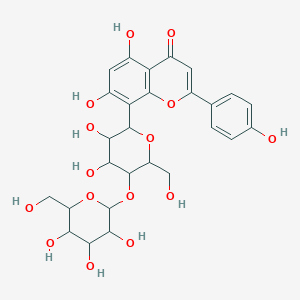

Chemical Structure:

-

IUPAC Name: 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

-

Synonyms: Glucosylvitexin, Vitexin 4"-O-Glucoside

-

CAS Number: 178468-00-3

-

Molecular Formula: C₂₇H₃₀O₁₅

-

Molecular Weight: 594.52 g/mol

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₅ | [1][2][3] |

| Molecular Weight | 594.52 g/mol | [1][2][3] |

| CAS Number | 178468-00-3 | [1][2][3] |

| Solubility | Soluble in Methanol (B129727), DMSO, Pyridine, Ethanol (B145695) |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary effects include antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

This compound exhibits significant antioxidant potential by scavenging free radicals, which helps to mitigate oxidative stress. This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases. While specific IC50 values for this compound are not extensively reported, studies on extracts containing this compound show potent radical scavenging activity. For instance, an extract of Crataegus pinnatifida leaves, where this compound is a major component, demonstrated an IC50 value of 0.69 mg/mL in a DPPH radical scavenging assay.

Anti-inflammatory Effects

The compound has been shown to suppress the production of pro-inflammatory cytokines, making it a candidate for addressing inflammatory conditions. Research on the related compound vitexin has shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Neuroprotective Effects

This compound has been noted for its neuroprotective potential, which is linked to its ability to inhibit glutamate, a neurotransmitter implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

Intravenous Administration in Rats

Pharmacokinetic studies following intravenous administration of this compound in rats have shown a dose-dependent pharmacokinetic profile.

| Parameter | 20 mg/kg Dose | 40 mg/kg Dose | 60 mg/kg Dose |

| AUC (µg·h/mL) | 23.85 ± 4.23 | 51.32 ± 8.97 | 78.45 ± 11.23 |

| t₁/₂α (h) | 0.12 ± 0.03 | 0.18 ± 0.05 | 0.21 ± 0.06 |

| t₁/₂β (h) | 1.89 ± 0.25 | 2.54 ± 0.48 | 2.98 ± 0.56 |

| CL (L/h/kg) | 0.86 ± 0.15 | 0.79 ± 0.13 | 0.77 ± 0.11 |

| MRT (h) | 2.15 ± 0.31 | 2.89 ± 0.52 | 3.45 ± 0.63 |

AUC: Area under the plasma concentration-time curve; t₁/₂α: Distribution half-life; t₁/₂β: Elimination half-life; CL: Clearance; MRT: Mean residence time.

Oral Administration in Rats

Following oral administration in rats, this compound exhibits nonlinear pharmacokinetic processes.

| Parameter | 30 mg/kg Dose | 60 mg/kg Dose | 90 mg/kg Dose |

| Cₘₐₓ (µg/mL) | 5.87 ± 1.23 | 9.88 ± 2.14 | 13.45 ± 2.89 |

| Tₘₐₓ (h) | 0.25 ± 0.08 | 0.33 ± 0.11 | 0.41 ± 0.13 |

| AUC (µg·h/mL) | 15.78 ± 3.21 | 32.45 ± 6.78 | 49.87 ± 9.54 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Isolation of this compound from Hawthorn Leaves

This protocol describes a general method for the extraction and isolation of this compound from the leaves of Crataegus pinnatifida.

-

Extraction:

-

Air-dried and powdered hawthorn leaves are reflux extracted with 70% ethanol (1:10 w/v) for 2 hours.

-

The extraction is repeated twice, and the filtrates are combined.

-

-

Solvent Partitioning:

-

The combined ethanol extract is concentrated under reduced pressure to remove ethanol.

-

The resulting aqueous solution is sequentially partitioned with petroleum ether, chloroform, and ethyl acetate (B1210297) to remove impurities of varying polarities.

-

The final aqueous phase is then partitioned with n-butanol.

-

-

Column Chromatography:

-

The n-butanol extract is concentrated and subjected to column chromatography on a macroporous adsorption resin (e.g., HPD-400).

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%) is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions enriched with this compound are combined, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

The mobile phase typically consists of a gradient of methanol or acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% formic acid).

-

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

-

Quantification of this compound in Rat Plasma by HPLC

This protocol outlines a validated HPLC method for the determination of this compound in rat plasma.[2][4]

-

Sample Preparation:

-

To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., hesperidin).

-

Precipitate plasma proteins by adding 300 µL of methanol.

-

Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and 0.5% aqueous phosphoric acid (e.g., 45:55, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 330 nm.

-

-

Validation Parameters:

-

Linearity: The method should be linear over a concentration range relevant to the expected plasma concentrations (e.g., 0.23-138.42 µg/mL).[4]

-

Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be less than 15%, and accuracy (as relative error, RE) should be within ±15%.[4]

-

Recovery: The extraction recovery should be consistent and reproducible, typically above 85%.[2]

-

Stability: The stability of the analyte in plasma should be assessed under various conditions (e-g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).[4]

-

Signaling Pathway Modulation: The JAK/STAT Pathway

Vitexin, a closely related compound to this compound, has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is critical in regulating immune responses, inflammation, and cell proliferation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer. Vitexin has been observed to inhibit the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream inflammatory mediators.[1][5] This suggests a potential mechanism for the anti-inflammatory and anti-cancer effects of vitexin and its glycosides.

References

- 1. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Natural sources of Vitexin-4''-O-glucoside in plants.

An In-depth Technical Guide to the Natural Sources of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring C-glycosylflavonoid, a class of compounds where a sugar moiety is attached to a flavonoid aglycone via a stable carbon-carbon bond. Specifically, it is a derivative of vitexin (B1683572) (apigenin-8-C-glucoside) with an additional glucose molecule attached through an O-glycosidic bond. This compound has garnered significant interest in the pharmaceutical and nutraceutical sectors due to its notable biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2][3] Its unique structure confers distinct pharmacokinetic and pharmacodynamic properties compared to its parent aglycone, apigenin. This guide provides a comprehensive overview of the primary plant sources of this compound, quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biosynthetic and biological signaling pathways.

Natural Plant Sources

This compound is found in the leaves and stems of various plant species.[3] The most significant and well-documented sources belong to the Crataegus genus. Other plants have also been identified as containing this compound.

Primary Sources:

-

Crataegus pinnatifida Bge. var. major (Chinese Hawthorn): The leaves of this species are a particularly rich source of this compound and its related compound, vitexin-2''-O-rhamnoside.[4][5] Numerous phytochemical studies have focused on this plant for the isolation and quantification of these flavonoids.

-

Veratrum lobelianum: Recent liquid chromatography–mass spectrometry (LC-MS) analysis has identified this compound as a constituent of this plant.[6]

-

Tetrastigma hemsleyanum: This medicinal plant, used in traditional Chinese medicine, has been reported to contain this compound among its flavonoid profile.[7]

-

Lophatheri Herba: Chromatographic studies of this bamboo relative have documented the presence of this compound in its leaves.[8]

-

Briza stricta: This species of grass has been identified as a natural source of the compound.[9]

Putative and Minor Sources:

-

Phyllostachys edulis (Moso Bamboo): While some studies indicate the presence of this compound, detailed analyses often highlight other vitexin derivatives as the major components, suggesting its presence may be minor or variable.[10][11]

-

Passiflora incarnata (Passion Flower): The parent compound, vitexin, is a known chemical marker for this plant. This compound is often associated with Passiflora, though primary quantitative data is less common than for Crataegus.[12]

Quantitative Data

The concentration of this compound can vary significantly based on the plant species, geographical location, and developmental stage of the plant. The most comprehensive quantitative data is available for the leaves of Crataegus pinnatifida Bge. var. major.

Table 1: Concentration of this compound in the Leaves of Crataegus pinnatifida Bge. var. major at Different Growth Stages. [4][13]

| Harvest Date (Approx.) | Growth Stage | This compound Content (mg/g dry weight) |

| Late May | Young Leaves | ~1.0 - 1.5 |

| Late June | Maturing Leaves | ~1.5 - 2.0 |

| Late July | Mature Leaves | ~2.0 - 2.5 |

| Late August | Mature Leaves | ~2.5 - 2.8 (Peak) |

| Late September | Senescing Leaves | ~2.0 - 2.5 |

| Late October | Senescing Leaves | ~1.5 - 2.0 |

Note: Data is synthesized from trend graphs presented in the cited literature and represents approximate values. Actual concentrations may vary.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant material, primarily based on protocols developed for hawthorn leaves.

Protocol for Extraction and Isolation

This protocol is adapted from methods used for Crataegus pinnatifida leaves and involves solvent extraction followed by multi-step column chromatography.

-

Preparation of Plant Material:

-

Collect fresh leaves and dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight.

-

Grind the dried leaves into a coarse powder (approx. 20-40 mesh).

-

-

Solvent Extraction:

-

Weigh 1 kg of the dried leaf powder and place it into a large round-bottom flask.

-

Add 10 L of 60% aqueous ethanol (B145695).

-

Perform heat-reflux extraction for 2 hours.

-

Filter the extract while hot through cheesecloth or filter paper.

-

Repeat the extraction process on the plant residue with a fresh 8 L of 60% aqueous ethanol for another 2 hours.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 60°C until the ethanol is completely removed.

-

-

Macroporous Resin Chromatography (Initial Purification):

-

Prepare a column with AB-8 macroporous resin and equilibrate it with deionized water.

-

Load the concentrated aqueous extract onto the column.

-

Wash the column with 3-5 bed volumes of deionized water to remove sugars, salts, and other polar impurities.

-

Elute the flavonoid fraction with 5 bed volumes of 30% aqueous ethanol.

-

Collect the 30% ethanol eluate and concentrate it to dryness under reduced pressure.

-

-

Silica (B1680970) Gel Column Chromatography (Final Purification):

-

Prepare a silica gel (200-300 mesh) column with a suitable solvent system (e.g., chloroform-methanol).

-

Dissolve the dried extract from the previous step in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

-

Once dry, load the adsorbed sample onto the top of the prepared column.

-

Elute the column using a gradient of chloroform-methanol or an isocratic mobile phase such as ethyl acetate-butanone-formic acid-water (e.g., 3:3:1:1 v/v/v/v).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV visualization (365 nm).

-

Combine the fractions containing pure this compound and concentrate to dryness to yield the final product.

-

Protocol for HPLC Quantification

This High-Performance Liquid Chromatography (HPLC) method is designed for the accurate quantification of this compound in plant extracts.[4][14]

-

Preparation of Standard Solutions:

-

Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1.0 mg/mL).

-

Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh 0.5 g of dried leaf powder into a centrifuge tube.

-

Add 20 mL of 50% aqueous methanol.

-

Perform ultrasonic extraction for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm membrane filter into an HPLC vial.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a UV/DAD detector.

-

Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (acetonitrile–tetrahydrofuran, 95:5, v/v) and Solvent B (1% aqueous phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration in the sample using the linear regression equation from the calibration curve.

-

Visualization of Pathways

Biosynthesis and Experimental Workflow

The biosynthesis of this compound follows the general flavonoid pathway, starting from phenylalanine. A key step is the C-glycosylation of a flavanone (B1672756) precursor to form vitexin, which is then O-glycosylated. The experimental workflow for its analysis follows a logical progression from raw plant material to purified compound and quantitative data.

Caption: Biosynthesis pathway and a general experimental workflow.

Signaling Pathway: Hepatoprotective and Anti-inflammatory Action

Recent studies have elucidated the molecular mechanism behind the hepatoprotective effects of this compound (VOG). It acts by mitigating cellular stress and inflammation, particularly through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][15]

Caption: VOG modulates the MAPK pathway to reduce cellular injury.

References

- 1. [Vitexin-4 ″- O-glucoside alleviates acetaminophen-induced acute liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of this compound protecting ECV-304 cells against tertbutyl hydroperoxide induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. frontiersin.org [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scielo.br [scielo.br]

- 11. akjournals.com [akjournals.com]

- 12. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC determination of eight polyphenols in the leaves of Crataegus pinnatifida Bge. var. major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitexin-4″-O-glucoside alleviates acetaminophen-induced acute liver injury-Academax [tapestry.academax.com]

The Biosynthesis of Vitexin-4''-O-glucoside: A Technical Guide for Researchers

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the general flavonoid pathway to the final glycosylation events. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and includes visualizations of the pathways and workflows to facilitate comprehension for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a key modification that influences their solubility, stability, and bioactivity. Vitexin (B1683572), a C-glycoside of apigenin (B1666066), is a prominent flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. Further glycosylation of vitexin, such as the addition of a glucose molecule at the 4''-position of the C-linked glucose, leads to the formation of this compound, which may possess altered pharmacological profiles. This guide elucidates the known steps in the biosynthesis of this compound.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavone (B191248) apigenin. This is followed by two key glycosylation steps: a C-glucosylation to form vitexin, and a subsequent O-glucosylation to yield the final product.

From Phenylalanine to Apigenin: The General Flavonoid Pathway

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. Subsequently, flavanone synthase (FNS) and other enzymes convert naringenin to the flavone apigenin.

C-Glucosylation of Apigenin to Vitexin

The crucial step in the formation of vitexin is the C-glucosylation of apigenin at the C-8 position. This reaction is catalyzed by a specific C-glucosyltransferase (CGT) . These enzymes utilize UDP-glucose as the sugar donor. While the precise enzyme responsible for vitexin biosynthesis can vary between plant species, studies on enzymes from sources like Trollius chinensis have shed light on this process.[1]

O-Glucosylation of Vitexin to this compound

The final step is the attachment of a glucose molecule to the 4''-hydroxyl group of the C-linked glucose of vitexin. This O-glucosylation is catalyzed by a UDP-dependent glycosyltransferase (UGT). While the specific plant-derived UGT for this reaction is not yet fully characterized in the available literature, a glycosyltransferase from Bacillus thuringiensis, BtGT_16345, has been shown to efficiently catalyze this reaction, producing vitexin-4'-O-β-glucoside.[2][3] This bacterial enzyme serves as a valuable model for understanding the biochemistry of this transformation.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic steps in the biosynthesis of this compound.

Table 1: Optimal Reaction Conditions for Vitexin-4'-O-β-glucoside Synthesis by BtGT_16345 [2]

| Parameter | Optimal Value |

| pH | 7.0 |

| Temperature | 30 °C |

| Reaction Time | 24 hours |

Table 2: Product Yields from the Biotransformation of Vitexin by BtGT_16345 [2][3]

| Substrate | Product | Yield (%) |

| Vitexin | Vitexin-4'-O-β-glucoside | 17.5 |

| Vitexin | Vitexin-5-O-β-glucoside | 18.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Recombinant Expression and Purification of Glycosyltransferases in E. coli

This protocol is adapted for the expression and purification of recombinant UGTs, such as those involved in flavonoid biosynthesis.

-

Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression vector containing the gene of interest (e.g., pET vector with the UGT gene).

-

Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to lyse the cells.

-

Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Purify the supernatant containing the His-tagged recombinant protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions. Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole. Store the purified protein at -80°C.

In Vitro Glycosyltransferase Assay

This protocol can be used to determine the activity of C- and O-glucosyltransferases.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0-8.0)

-

1-5 µg of purified recombinant glycosyltransferase

-

100 µM flavonoid substrate (e.g., apigenin or vitexin) dissolved in DMSO

-

1 mM UDP-glucose (sugar donor)

-

10 mM MgCl₂

-

Make up the final volume to 100 µL with sterile distilled water.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for a specified time (e.g., 30 minutes to 24 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant by HPLC or LC-MS.

HPLC and LC-MS Analysis of Reaction Products

This protocol is suitable for the separation and identification of vitexin and its glucosides.[4]

-

HPLC System: An Agilent 1260 HPLC system or equivalent.

-

Column: A reversed-phase C18 column (e.g., XBridge C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection: UV detector at a wavelength of 340 nm.

-

LC-MS Analysis: For mass spectrometry analysis, couple the HPLC system to a mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source operating in negative ion mode to identify the molecular ions of the expected products.[2][5]

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound involves a series of well-defined enzymatic reactions, culminating in two key glycosylation steps. While the general pathway is understood, further research is needed to identify and characterize the specific plant-derived C- and O-glucosyltransferases responsible for these transformations in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing these enzymes for the biotechnological production of this and other valuable flavonoid glycosides.

References

- 1. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of Vitexin-4''-O-glucoside.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as Crataegus pinnatifida, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, it holds considerable promise for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a thorough examination of the key signaling pathways it modulates. All quantitative data is presented in structured tables for clarity and comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Physical and Chemical Properties

This compound is a light yellow powder with a defined set of physicochemical characteristics crucial for its handling, formulation, and mechanism of action.[1] The fundamental properties are summarized in the tables below.

General and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 8-(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | N/A |

| Molecular Formula | C₂₇H₃₀O₁₅ | [2][3] |

| Molecular Weight | 594.52 g/mol | [2][3] |

| CAS Number | 178468-00-3 | [2] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥95% | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 203-204 °C | [1] |

| Boiling Point (Predicted) | 947.3 ± 65.0 °C | [2] |

| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in DMSO and dimethylformamide (approx. 1 mg/mL). Sparingly soluble in aqueous buffers. Soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at approximately 0.50 mg/mL. | N/A |

| Storage and Stability | Store at -20°C. Stable for at least 4 years under these conditions. Aqueous solutions should not be stored for more than one day. | [3] |

Spectral Data

| Spectral Data | Wavelength (λmax) / Peaks |

| UV/Vis | 216, 271, 335 nm |

| FT-IR (cm⁻¹) | 3200-3650 (-OH), 3050-3150 (aromatic C-H), 1450-1600 (aromatic C=C), 1000-1300 (aromatic C-O)[4] |

| ¹H-NMR (DMSO-d₆) | Aromatic signals at δ 6.61 (1H, s, H-6) and δ 6.88 (1H, s, H-3). Signals for two glucose moieties were identified.[5] |

| ¹³C-NMR (DMSO-d₆) | Carbons resonating at 98.5 ppm (C-6) and 102.6 ppm (C-3).[5] |

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its antioxidant, anti-inflammatory, and neuroprotective properties are of particular scientific interest.

Antioxidant Activity via the MAPK-Nrf2/ARE Pathway

This compound has been shown to protect cells from oxidative stress by activating the Mitogen-Activated Protein Kinase (MAPK)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[6]

Anti-inflammatory Activity via NF-κB Pathway Modulation

This compound demonstrates anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] It can inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]

Metabolic Regulation via AMPK/GSK3β Pathway

This compound is implicated in the regulation of cellular energy homeostasis through the AMP-activated protein kinase (AMPK) and Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway. Activation of AMPK by this compound can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.

Neuroprotection via the Epac1–Rap1 Pathway

The neuroprotective effects of this compound are partly attributed to its interaction with the Exchange protein directly activated by cAMP (Epac1)–Rap1 signaling pathway.[9] This pathway is involved in various cellular processes, including cell adhesion, proliferation, and differentiation. By modulating this pathway, this compound can influence neuronal survival and function.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the investigation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Methodology:

-

Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 335 nm.

-

-

Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

References

- 1. nacchemical.com [nacchemical.com]

- 2. glycodepot.com [glycodepot.com]

- 3. Vitexin 4''-O-glucoside [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitexin, a fenugreek glycoside, ameliorated obesity-induced diabetic nephropathy via modulation of NF-κB/IkBα and AMPK/ACC pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitexin regulates the Epac1/Rap1 pathway to mediate protective effects against hypoxia-reoxygenation injury in H9c2 cardiomyocytes [manu41.magtech.com.cn]

Vitexin-4''-O-glucoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant therapeutic potential. This document consolidates key information on its physicochemical properties, biological activities, and associated mechanisms of action, with a focus on experimental data and methodologies to support further research and development.

Core Compound Data

This compound is a naturally occurring flavonoid found in various medicinal plants, including the leaves of Crataegus pinnatifida.

| Parameter | Value | Reference |

| CAS Number | 178468-00-3 | [1][2][3] |

| Molecular Formula | C₂₇H₃₀O₁₅ | [1][2][3] |

| Molecular Weight | 594.52 g/mol | [1][2][3] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Key activities include:

-

Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory cytokines.[4][5]

-

Antioxidant Properties: It exhibits potent antioxidant activity by scavenging free radicals and mitigating oxidative stress.[4][5]

-

Neuroprotective Effects: Research suggests it can protect against neurodegenerative processes.[4][5]

-

Hepatoprotective Effects: Studies have shown its ability to alleviate drug-induced liver injury.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory and Hepatoprotective Signaling

In a mouse model of acetaminophen-induced liver injury, this compound was found to suppress inflammation and oxidative stress by modulating the MAPK signaling pathway and inhibiting endoplasmic reticulum stress. This involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the modulation of JNK and p38 phosphorylation.

Regulation of Cell Proliferation and Apoptosis

Studies on glioblastoma cells have indicated that the related compound, vitexin (B1683572), can inhibit cell proliferation, invasion, and promote apoptosis by suppressing the JAK/STAT signaling pathway. This provides a potential avenue for investigation for this compound.

Experimental Protocols

This section provides an overview of methodologies employed in the investigation of this compound's biological effects.

In Vitro Cellular Assays

4.1.1. Cell Viability and Cytotoxicity (MTT Assay)

-

Cell Line: ECV-304 human umbilical vein endothelial cells.

-

Methodology: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound, with or without an inducing agent like tert-butyl hydroperoxide (TBHP). Following incubation, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. Absorbance is measured spectrophotometrically to determine cell viability.[6] In one study, 128 µmol/L of this compound was shown to be effective in protecting ECV-304 cells.[6]

4.1.2. Apoptosis Detection (TUNEL Assay)

-

Objective: To quantify apoptotic cell death.

-

Methodology: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed and permeabilized, then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. Apoptotic nuclei are visualized and quantified using fluorescence microscopy.[6]

In Vivo Animal Models

4.2.1. Acetaminophen-Induced Acute Liver Injury in Mice

-

Animal Model: C57BL/6 mice.

-

Induction of Injury: A single intraperitoneal injection of acetaminophen (e.g., 500 mg/kg) is administered to induce acute liver injury.

-

Treatment Protocol: this compound is administered orally (gavage) at doses of 30 mg/kg and 60 mg/kg two hours prior to acetaminophen injection.

-

Outcome Measures:

-

Biochemical Analysis: Plasma levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are measured to assess liver damage.

-

Histopathology: Liver tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of necrosis.

-

Oxidative Stress Markers: Liver homogenates are analyzed for levels of malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver tissue.

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total JNK and p38, IRE-1α, XBP1s, GRP78) are determined in liver lysates.

-

4.2.2. Zebrafish Model of Epilepsy

-

Animal Model: 5-day post-fertilization (dpf) zebrafish larvae.

-

Induction of Seizures: Seizure-like behavior is induced by exposure to proconvulsant agents such as pentylenetetrazole (PTZ).

-

Treatment Protocol: Larvae are pre-treated with this compound before exposure to the proconvulsant.

-

Outcome Measures: Seizure activity is quantified by tracking the total distance moved by the larvae.[1]

Analytical and Molecular Techniques

4.3.1. Western Blotting

-

Objective: To detect and quantify specific proteins in cell or tissue lysates.

-

General Protocol:

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-JAK1, p-STAT3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential in inflammatory diseases, neurodegenerative disorders, and liver conditions. Future research should focus on elucidating the detailed molecular interactions and conducting preclinical and clinical studies to validate its efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Validating the antiseizure effects of vitexin and related flavone glycosides in zebrafish [frontiersin.org]

- 3. Validating the antiseizure effects of vitexin and related flavone glycosides in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Vitexin-4 ″- O-glucoside alleviates acetaminophen-induced acute liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitexin-4″-O-glucoside alleviates acetaminophen-induced acute liver injury-Academax [academax.com]

- 6. The mechanism of this compound protecting ECV-304 cells against tertbutyl hydroperoxide induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside is a flavonoid glycoside naturally occurring in various plant species, including Crataegus pinnatifida (hawthorn) and Passiflora incarnata (passionflower).[1][2] As a C-glycosyl flavonoid, it possesses a glucose moiety attached to the vitexin (B1683572) backbone.[1] This structural feature contributes to its metabolic stability.[3] Emerging research has highlighted the significant therapeutic potential of this compound, primarily attributed to its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antioxidant Activity

This compound exhibits notable antioxidant activity by scavenging free radicals and mitigating oxidative stress.[1][4] This protective effect is crucial in preventing cellular damage implicated in a wide range of pathological conditions.

Quantitative Data

| Assay | Compound/Extract | Concentration/IC50 | Cell Line/System | Reference |

| DPPH Radical Scavenging | Crataegus pinnatifida leaves extract | 0.69 mg/mL (IC50) | Chemical Assay | [5] |

| SOD Activity | This compound | 128 µmol/L | ECV-304 cells | [6] |

| MDA Production | This compound | 128 µmol/L | ECV-304 cells | [6] |

Experimental Protocols

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727). The final concentration in the reaction mixture is typically around 100 µM. Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Reaction : In a 96-well plate, mix the this compound solutions with the DPPH solution. Include a control group with the solvent and DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[1][4]

Quantitative Data

Studies on the closely related compound, vitexin, have shown a significant reduction in the levels of pro-inflammatory cytokines. For example, vitexin has been shown to inhibit the production of TNF-α, IL-1β, and IL-6.[5][7] While direct quantitative data for this compound's effect on these specific cytokines is still emerging, its role in suppressing pro-inflammatory mediators is recognized.[1][2]

Experimental Protocols

This protocol outlines the measurement of cytokines like TNF-α and IL-6 in cell culture supernatants after treatment with this compound.

-

Cell Culture and Treatment : Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation : Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS) to the cell culture medium.

-

Supernatant Collection : After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA : Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis : Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Anticancer Activity

This compound is being investigated for its potential in cancer therapy due to its ability to inhibit tumor growth and metastasis.[4] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data

In a study on ECV-304 cells, 128 µmol/L of this compound was shown to effectively protect against cytotoxicity.[6] While this study focused on a protective effect, the modulation of cell viability indicates its potential in influencing cell fate.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., A549, HeLa) in a 96-well plate and allow them to attach overnight.

-

Treatment : Treat the cells with a range of concentrations of this compound and incubate for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation : Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization : Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

-

TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.

-

Detection : Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification : The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).

Modulation of Signaling Pathways

The biological activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways. Much of the detailed mechanistic work has been performed on the closely related compound, vitexin, and provides a strong basis for understanding the actions of its glycosylated form.

MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Vitexin has been shown to modulate the phosphorylation of key MAPK proteins, including JNK (c-Jun N-terminal kinase) and p38.[8]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a central regulator of inflammation. Vitexin inhibits this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][9]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Vitexin has been shown to inhibit this pathway by reducing the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.[1][10]

Neuroprotective Effects

This compound and its aglycone, vitexin, have demonstrated significant neuroprotective properties.[1][11] These effects are attributed to their ability to inhibit glutamate-induced excitotoxicity, reduce oxidative stress in neuronal cells, and modulate signaling pathways involved in neuronal survival.[3][11]

Quantitative Data

In a study on cerebral ischemia/reperfusion injury, vitexin at concentrations of 3.25, 7.50, and 15.00 mg/kg showed neuroprotective effects by modulating the phosphorylation of ERK1/2 and JNK.[11]

Experimental Protocols

-

Primary Neuronal Culture : Isolate and culture primary cortical neurons from embryonic rodents.

-

Treatment : Pre-treat the neuronal cultures with different concentrations of this compound.

-

Induction of Excitotoxicity : Expose the neurons to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or glutamate.

-

Assessment of Neuronal Viability : Measure cell viability using methods like the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Apoptosis Assessment : Use TUNEL staining or caspase activity assays to determine the extent of apoptosis.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are well-documented, although much of the detailed mechanistic understanding is derived from studies on its aglycone, vitexin. The modulation of key signaling pathways such as MAPK, NF-κB, and PI3K/Akt/mTOR provides a solid foundation for its therapeutic potential.

For drug development professionals, this compound represents a valuable lead compound. Further research should focus on obtaining more precise quantitative data for the pure compound in various bioassays, elucidating the specific molecular targets, and conducting comprehensive preclinical and clinical studies to fully evaluate its safety and efficacy. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design and execute further investigations into the multifaceted biological activities of this compound.

References

- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitexin 4"-Ο-β-D-Glucoside ≥85% (LC/MS-ELSD) | 178468-00-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]

- 5. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 6. Vitexin -4''-O-glucoside | CAS:178468-00-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as Crataegus pinnatifida, has emerged as a compound of significant interest for its therapeutic potential, particularly for its anti-inflammatory properties. This technical guide synthesizes the current understanding of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols. The primary anti-inflammatory mechanism of this compound is attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This guide aims to provide a thorough resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.

This compound belongs to the flavone (B191248) C-glycoside subclass of flavonoids. Its structure, characterized by a glucose moiety attached to the vitexin (B1683572) backbone, influences its bioavailability and biological activity. This document provides an in-depth examination of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms and the experimental evidence supporting its potential as a novel anti-inflammatory agent.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the modulation of critical intracellular signaling cascades that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Vitexin and its derivatives have been shown to suppress the activation of the NF-κB pathway.[1] This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, such as activator protein-1 (AP-1), which in turn promote the expression of pro-inflammatory genes. Studies on related vitexin compounds suggest that they can inhibit the phosphorylation of ERK, p38, and JNK, thereby downregulating the inflammatory response.[2]

References

- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Direct Mechanistic Insights for Vitexin-4''-O-glucoside

An In-depth Technical Guide on the Neuroprotective Mechanisms of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, including Grewia tiliaefolia and Hawthorn species.[1][2] As a derivative of the well-studied flavone (B191248) vitexin (B1683572), it is of significant interest for its potential therapeutic properties. Neurodegenerative diseases, characterized by progressive neuronal loss, present a significant challenge to modern medicine, and natural compounds are a promising source for novel neuroprotective agents. While extensive research has elucidated the neuroprotective mechanisms of vitexin, studies focusing specifically on its 4''-O-glucoside derivative are still emerging. This technical guide synthesizes the current, direct evidence for the neuroprotective activities of this compound and provides a comprehensive overview of the well-established mechanisms of its aglycone, vitexin, which serve as a foundational framework for understanding its potential modes of action.

Direct experimental investigation into the neuroprotective mechanisms of this compound is limited. However, existing studies provide crucial insights into its bioactivity, particularly concerning anti-apoptosis and interactions with key enzymes in neurodegeneration.

Anti-Apoptotic Effects in Oxidative Stress Models

Research on human adipose-derived stem cells (hADSCs) demonstrated that this compound possesses protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress. Pretreatment with this compound was shown to significantly mitigate cellular toxicity and apoptosis, marked by reduced nuclear condensation and decreased intracellular caspase-3 activity.[2] This suggests a direct role in modulating the core apoptotic machinery.

Evaluation in Seizure Models

In a comparative study using a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae, this compound, unlike its aglycone vitexin and the isomer isovitexin, did not exhibit significant antiseizure activity.[3][4] This finding highlights that the glycosidic moiety at the 4'' position may influence the compound's ability to interact with targets relevant to seizure activity, or affect its bioavailability in this specific model.

In Silico Analysis of Acetylcholinesterase (AChE) Inhibition

Molecular docking studies have identified this compound as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.[1][5] The compound showed a favorable docking score, suggesting a stable interaction with the enzyme's binding pocket.[1] This indicates a plausible mechanism for neuroprotection through the modulation of cholinergic neurotransmission.

Inferred Neuroprotective Mechanisms from Vitexin (Aglycone)

The extensive body of research on vitexin provides a robust model for the potential neuroprotective pathways modulated by this compound. The primary mechanisms include the regulation of apoptosis, activation of pro-survival signaling cascades like PI3K/Akt and MAPK/ERK, and enhancement of the endogenous antioxidant response through the Nrf2 pathway.

Modulation of Apoptotic Pathways

Vitexin consistently demonstrates potent anti-apoptotic effects in various neuronal models of stress, including toxicity induced by MPP⁺ (a neurotoxin used to model Parkinson's disease), glutamate, and isoflurane (B1672236).[6][7][8] The primary mechanism involves the regulation of the Bcl-2 family of proteins and the inhibition of executioner caspases.

-

Bcl-2/Bax Ratio: Vitexin upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. This shift increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial membrane and prevents the release of cytochrome c, a key step in the intrinsic apoptotic cascade.[8][9][10]

-

Caspase-3 Inhibition: By preventing cytochrome c release, vitexin inhibits the activation of caspase-9 and the downstream executioner caspase-3, ultimately preventing the cleavage of cellular substrates and DNA fragmentation that define apoptosis.[9][11]

Activation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons. Vitexin has been shown to protect dopaminergic neurons from MPP⁺/MPTP-induced neurotoxicity by activating this pathway.[6][9] Activation involves the phosphorylation of both PI3K and its downstream target, Akt. Phosphorylated Akt then modulates a variety of substrates to promote cell survival, including the inhibition of pro-apoptotic proteins (like Bad) and the activation of transcription factors that upregulate survival genes.[6]

Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, JNK, and p38, plays a dual role in neuronal fate. While JNK and p38 are often associated with stress-induced apoptosis, ERK1/2 activation is typically pro-survival and neurogenic.[10] Vitexin has been shown to exert its neuroprotective effects by differentially modulating these kinases. In models of cerebral ischemia-reperfusion injury, vitexin treatment leads to:

-

Increased Phosphorylation of ERK1/2: This promotes neurogenesis and cell survival.[8]

-

Decreased Phosphorylation of JNK and p38: This attenuates the stress-activated apoptotic signaling.[10][12]

Enhancement of the Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the endogenous antioxidant defense system. Under conditions of oxidative stress, vitexin promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[13][14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[13] This mechanism is central to vitexin's ability to counteract oxidative damage in neurodegenerative models.[15][16]

Quantitative Data Presentation

Table 1: Quantitative Effects of this compound

| Model System | Compound & Concentration | Effect | Quantitative Result | Reference |

| H₂O₂-induced oxidative stress in hADSCs | This compound (120 μM) | Amelioration of apoptosis | Significantly decreased intracellular caspase-3 activity | [2] |

| PTZ-induced seizures in zebrafish larvae | This compound | Antiseizure activity | Did not significantly affect PTZ-stimulated behavioral seizures | [3][4] |

| In silico docking with Acetylcholinesterase | This compound | Enzyme binding | Docking Score: 53.811 | [1] |

Table 2: Quantitative Neuroprotective Effects of Vitexin (Aglycone)

| Model System | Compound & Concentration/Dosage | Effect | Quantitative Result | Reference |

| Isoflurane-induced neurotoxicity in PC-12 cells | Vitexin (10 μM and 100 μM) | Reversal of cytotoxicity | Significantly reversed the decrease in cell viability (p < 0.05) | [7][17] |

| Isoflurane-induced memory impairment in rats | Vitexin (3 mg/kg and 10 mg/kg) | Improved memory | Significantly reversed the increase in escape latency periods (p < 0.05) | [7][17] |

| MPP⁺-induced toxicity in SH-SY5Y cells | Vitexin (10-100 μM) | Protection against apoptosis | Dose-dependently reduced increased cell apoptosis rate | [6] |

| MPP⁺-induced toxicity in SH-SY5Y cells | Vitexin | Regulation of apoptosis markers | Significantly decreased the elevated Bax/Bcl-2 ratio and caspase-3 activity | [6][9] |

| Glutamate-induced excitotoxicity in cortical neurons | Vitexin (10 μM) | Neuroprotection | Reduced cell death, high Bax/Bcl-2 ratio, and caspase-3 activation | [8] |

| Cerebral ischemia/reperfusion in mice (MCAO) | Vitexin (3.25, 7.50, 15.00 mg/kg) | Neuroprotection | Increased p-ERK1/2, decreased p-JNK, increased Bcl-2, decreased Bax | [8] |

| PTZ-induced seizures in mice | Vitexin (5 mg/kg) | Anticonvulsant activity | 100% protection against tonic-clonic seizures | [18] |

| Erastin-induced ferroptosis in HK2 cells | Vitexin (100 µM) | Rescue from cell death | Rescued cell viability suppressed by erastin | [19] |

Detailed Experimental Protocols

Protocol 1: In Vitro Neurotoxicity and Apoptosis Assay (Vitexin)

-

Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells.[6][17]

-

Neurotoxin Induction: To model Parkinson's disease, cells are treated with methyl-4-phenylpyridine (MPP⁺). To model anesthetic-induced toxicity, cells are exposed to isoflurane.[6][17]

-

Vitexin Treatment: Cells are pre-treated with various concentrations of vitexin (e.g., 10 µM, 100 µM) for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.

-

Cell Viability Assessment (MTT Assay): After treatment (e.g., 24 hours), MTT reagent is added to the cells and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to quantify cell viability.[9]

-

Apoptosis Detection (Flow Cytometry): Cells are harvested, washed with PBS, and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The stained cells are then analyzed by a flow cytometer to quantify the percentage of early and late apoptotic cells.[9]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, Nrf2). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[9][11]

Protocol 2: In Vivo Mouse Model of Parkinson's Disease (Vitexin)

-

Animal Model: C57BL/6 mice.

-

Induction of PD: Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

-

Vitexin Administration: Mice receive pre-treatment with vitexin (e.g., 10-50 mg/kg, i.p.) for several consecutive days before and during MPTP administration.[9]

-

Behavioral Testing: Motor deficits are assessed using tests such as the pole test (measuring bradykinesia) and the traction test.[9]

-

Immunohistochemistry: After the final treatment, mice are euthanized, and brains are collected, fixed, and sectioned. Immunohistochemical staining is performed on brain sections (specifically the substantia nigra) using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

-

Biochemical Analysis: Brain tissue from the striatum and substantia nigra is homogenized for Western blot or ELISA analysis to measure levels of dopamine (B1211576) and its metabolites, as well as the expression of signaling proteins as described in Protocol 1.[9]

Protocol 3: Zebrafish Seizure Model (Vitexin vs. This compound)

-

Animal Model: 5-day old zebrafish larvae.[3]

-

Compound Preparation: Stock solutions of vitexin and this compound (e.g., 25 or 50 mM) are prepared in DMSO and diluted to final concentrations in egg water.[3][20]

-

Treatment: Larvae are pre-treated by immersion in the compound solutions for 1 hour.[3]

-

Seizure Induction: Seizures are induced by immersing the larvae in a solution of pentylenetetrazole (PTZ).[3]

-

Behavioral Quantification: Larval movement is tracked using an automated monitoring system (e.g., DanioVision/EthoVision XT). Total distance moved is used as a readout of seizure activity and severity.[20]

Visualization of Pathways and Workflows

Diagram 1: Vitexin's Anti-Apoptotic Signaling Pathway

Caption: Vitexin modulates the Bcl-2/Bax ratio to prevent apoptosis.

Diagram 2: Vitexin's Activation of the PI3K/Akt Survival Pathway

Caption: Vitexin promotes neuronal survival via PI3K/Akt phosphorylation.

Diagram 3: Vitexin's Activation of the Nrf2 Antioxidant Pathway

Caption: Vitexin activates Nrf2 to boost antioxidant gene expression.

Diagram 4: General Experimental Workflow for In Vitro Neuroprotection

Caption: Standard workflow for assessing neuroprotective compounds in vitro.

Conclusion and Future Directions

The available evidence suggests that this compound possesses neuroprotective potential, primarily through anti-apoptotic mechanisms. However, the body of research remains nascent compared to its aglycone, vitexin. The comprehensive data on vitexin's modulation of the PI3K/Akt, MAPK, and Nrf2 signaling pathways provides a strong rationale for investigating these mechanisms for this compound.

Key differences in bioactivity, such as the lack of efficacy in the zebrafish seizure model, underscore that the glycosidic moiety is a critical determinant of function and cannot be overlooked. Future research should prioritize direct, head-to-head comparisons of this compound and vitexin in various neurodegenerative models. Elucidating its specific molecular targets, blood-brain barrier permeability, and pharmacokinetic profile will be essential for its development as a potential therapeutic agent for neurological disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Validating the antiseizure effects of vitexin and related flavone glycosides in zebrafish [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Vitexin improves neuron apoptosis and memory impairment induced by isoflurane via regulation of miR-409 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Vitexin enhances mitophagy and improves renal ischemia-reperfusion injury by regulating the p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. advances.umw.edu.pl [advances.umw.edu.pl]

- 18. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Validating the antiseizure effects of vitexin and related flavone glycosides in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Vitexin-4''-O-glucoside: A Technical Guide for Researchers

Introduction

Vitexin-4''-O-glucoside, a flavonoid glycoside primarily found in plants such as hawthorn (Crataeus pinnatifida), is emerging as a compound of significant interest in pharmacological research.[1][2][3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the known pharmacological activities, underlying molecular mechanisms, and experimental methodologies associated with this compound and its closely related analogue, vitexin (B1683572). This guide synthesizes current preclinical data, providing a foundation for further investigation into its therapeutic potential.

Antioxidant Activity

This compound and its parent compound, vitexin, exhibit potent antioxidant properties by scavenging free radicals and mitigating oxidative stress.[4] These effects are attributed to their chemical structure, which allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity

| Compound | Assay | Model | Concentration/IC50 | Key Findings | Reference |

| This compound | MDA inhibition | ECV304 cells | 120 µM | Protected cells from tert-butyl-hydroperoxide (TBHP)-induced peroxidation. | [5] |

| Vitexin | DPPH Scavenging | In vitro | IC50: 0.449±0.001 mg/mL (leaf extract) | Demonstrated significant radical scavenging activity. | [4] |

| Vitexin | H2O2 Radical Inhibition | In vitro | IC50: 0.0376±0.003 mg/mL | Showed strong hydrogen peroxide radical inhibition. | [6] |

| This compound & Vitexin-2''-O-rhamnoside | Anti-apoptotic | hADSCs | 120 µM (VOG), 62.5 µM (VOR) | Protected against H2O2-mediated oxidative stress damage. | [5][7] |

Experimental Protocols

1.1. DPPH Radical Scavenging Assay

-

Objective: To assess the free radical scavenging capacity of the test compound.

-

Methodology:

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) (e.g., 0.20 mM).

-

Mix a small volume of each concentration of the test compound (e.g., 0.25 mL) with a larger volume of the DPPH solution (e.g., 2.75 mL).

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 10-30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Use a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent).

-

Calculate the percentage of scavenging activity and determine the IC50 value.[4]

-

1.2. Malondialdehyde (MDA) Inhibition Assay in Cell Culture

-

Objective: To measure the inhibition of lipid peroxidation in cells under oxidative stress.

-

Methodology:

-

Culture a suitable cell line (e.g., ECV304) to a desired confluency.

-

Induce oxidative stress in the cells using an agent like tert-butyl-hydroperoxide (TBHP).

-

Treat the cells with various concentrations of this compound.

-

After incubation, collect the cell culture medium.

-

Perform a one-step derivatization of MDA in the medium with thiobarbituric acid (TBA).

-